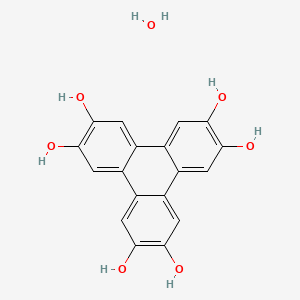

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZCJGLIHVKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP): Structure, Properties, and Applications

Abstract

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP), often encountered as a hydrate, is a disc-shaped polycyclic aromatic hydrocarbon of significant interest in supramolecular chemistry and materials science. Its planar structure, rich with hydroxyl functional groups, makes it an exceptional building block for creating highly ordered, functional materials. This guide provides an in-depth analysis of HHTP's chemical structure, physicochemical properties, synthesis protocols, and its pivotal role in the development of advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and discotic liquid crystals. This document is intended for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Molecular Architect's Blueprint

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is a highly symmetrical, planar molecule composed of a triphenylene core peripherally substituted with six hydroxyl groups.[1] This unique arrangement of a hydrophobic aromatic core and hydrophilic hydroxyl groups imparts amphiphilic character and drives its remarkable capacity for self-assembly. Through strong π-π stacking of the aromatic cores and extensive intermolecular hydrogen bonding via the hydroxyl groups, HHTP molecules organize into columnar structures.[2]

This propensity for ordered assembly makes HHTP a foundational component (a "monomer building block") for constructing two-dimensional and three-dimensional porous crystalline polymers.[3] It was notably used in the synthesis of the first Covalent Organic Frameworks (COFs), a class of materials prized for their high porosity, thermal stability, and tunable properties.[3] Consequently, HHTP is a crucial precursor for functional organic materials, including discotic liquid crystals, organic electronics, and porous frameworks for gas storage and catalysis.[4][5]

Chemical Structure and Physicochemical Properties

The core of HHTP is a triphenylene moiety, a stable polycyclic aromatic hydrocarbon. The six hydroxyl groups are positioned in pairs on the outer benzene rings, granting the molecule D3h symmetry. The molecule's formula is C₁₈H₁₂O₆ with a molecular weight of 324.29 g/mol .[6] HHTP is often found as a hydrate, with various solvated crystal forms, including monohydrate and tetrahydrate forms, having been identified.[2] The presence of water molecules within the crystal lattice can significantly influence the hydrogen-bonding network and overall packing structure.[2][7]

Physicochemical Data Summary

The properties of HHTP make it a versatile yet challenging compound to work with. Its solubility is limited in many common solvents, but the hydroxyl groups render it soluble in polar solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂O₆ (anhydrous) | PubChem[8] |

| Molecular Weight | 324.29 g/mol (anhydrous) | Thermo Scientific[6] |

| Appearance | Colorless to pale yellow or black crystals | CymitQuimica, Acta Cryst.[1][2] |

| Melting Point | ~138.0°C | Thermo Scientific[6] |

| IUPAC Name | triphenylene-2,3,6,7,10,11-hexol | PubChem[8] |

| CAS Number | 4877-80-9 | Sigma-Aldrich[9] |

| Solubility | Soluble in polar solvents | CymitQuimica[1] |

Synthesis of HHTP: Pathways to a Versatile Precursor

The synthesis of high-purity HHTP is critical for its application in advanced materials. Several methods have been developed, each with distinct advantages regarding yield, purity, and scalability.

Demethylation of Hexamethoxytriphenylene (HMTP)

A common and reliable laboratory-scale synthesis involves the demethylation of a precursor, 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP).[10] This method provides high-purity HHTP suitable for sensitive applications like COF synthesis.

Causality of Experimental Choices:

-

HMTP as Precursor: HMTP is more easily synthesized and purified than HHTP directly. Its methoxy groups are stable under various conditions but can be selectively cleaved.

-

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid and an exceptionally effective reagent for cleaving aryl methyl ethers. Its high reactivity allows the reaction to proceed to completion at room temperature.[11]

-

Inert Atmosphere & Anhydrous Conditions: BBr₃ reacts violently with water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the reagent and unwanted side reactions.

-

Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is inert to BBr₃ and effectively dissolves the HMTP starting material.[11]

-

Preparation: Under an inert atmosphere, dissolve 2,3,6,7,10,11-hexamethoxytriphenylene (1.0 g) in anhydrous dichloromethane (50 mL) in a flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon adding BBr₃.

-

Reagent Addition: Slowly add boron tribromide (BBr₃, a 1M solution in DCM, ~6 equivalents) dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will typically form.

-

Quenching: Carefully and slowly quench the reaction by adding water. This will hydrolyze the excess BBr₃ and the boron-oxygen intermediates.

-

Isolation: The HHTP product precipitates out of the solution. Isolate the solid by vacuum filtration.

-

Washing & Drying: Wash the collected solid thoroughly with water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum to yield HHTP.

Oxidative Trimerization of Catechol

For larger-scale industrial production, the direct oxidative coupling of catechol is a more efficient and atom-economical approach.[4] This method avoids the multi-step process involving the methoxy-protected precursor.

Causality of Experimental Choices:

-

Peroxide Oxidant: Peroxides, such as ammonium persulfate, are used to oxidize catechol, initiating the trimerization reaction.[4]

-

Acidic Medium: A strong acid, like sulfuric acid, is used as the reaction medium. The acidic environment facilitates the electrophilic aromatic substitution mechanism required for the coupling of catechol units.

Caption: Oxidative trimerization workflow for HHTP synthesis.

Key Applications of HHTP

The true value of HHTP lies in its role as a versatile building block for creating functional materials with precisely engineered properties.

Covalent and Metal-Organic Frameworks (COFs & MOFs)

HHTP is a cornerstone ligand in the synthesis of 2D and 3D porous frameworks.[5]

-

COFs: In COF synthesis, the hydroxyl groups of HHTP are reacted with linkers, such as boronic acids, to form highly stable, porous crystalline sheets with exceptional surface areas.[5] These materials are investigated for gas storage, separation, and heterogeneous catalysis.

-

MOFs: When reacted with metal ions, the deprotonated form of HHTP (the hexakis-olate ligand) acts as a multidentate linker to form Metal-Organic Frameworks.[5][12] Some HHTP-based MOFs exhibit remarkable electrical conductivity, a rare and highly sought-after property in this class of materials.[5][12]

Caption: HHTP as a divergent precursor for COF and MOF materials.

Organic Electronics and Supramolecular Chemistry

The ability of HHTP to self-assemble into columnar structures through π-π stacking makes it a model compound for studying charge transport in organic materials. These one-dimensional columns can act as molecular wires, providing pathways for charge carriers (holes). This property is fundamental to its application in organic electronics and photonics.[1] Furthermore, its structure is used to create host-guest systems, where the layers of HHTP can accommodate anions or other small molecules.[5][13]

Potential Biological Activity

Preliminary research has indicated that HHTP exhibits cytotoxic effects on several human cancer cell lines, including glioma and lung cancer cells.[14][15] This activity is potentially linked to the formation of stable semiquinone radical species.[14][15] While still in early stages, this research opens a potential avenue for HHTP derivatives in drug development, though significant further investigation is required.

Safety and Handling

As a laboratory chemical, 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate requires careful handling to minimize risk.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[16][17] It may also cause respiratory irritation.[6]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[16] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to maintain purity.[9][16]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a fundamental building block for the bottom-up construction of advanced functional materials. Its unique combination of a planar aromatic core and peripheral hydroxyl groups provides a pre-programmed blueprint for self-assembly and covalent linkage into highly ordered, porous structures. The ongoing exploration of HHTP-based MOFs and COFs continues to yield materials with unprecedented properties, from high electrical conductivity to superior gas storage capacities. As synthetic methodologies become more refined and our understanding of its self-assembly deepens, HHTP is poised to remain at the forefront of innovation in materials science, organic electronics, and potentially even therapeutics.

References

-

Thébault, F., Öhrström, L., & Haukka, M. (2011). 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks. Acta Crystallographica Section C: Crystal Structure Communications, 67(3), o143–o145. Available from: [Link]

-

Mellenthin, A., et al. (2012). Efficient Electroorganic Synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene Derivatives. Beilstein Journal of Organic Chemistry, 8, 1721-1724. Available from: [Link]

-

Kandambeth, S., et al. (2017). An Electrically Conducting Three-Dimensional Iron–Catecholate Porous Framework. Angewandte Chemie International Edition, 56(34), 10143-10147. (Diagram of synthesis scheme available on ResearchGate). Available from: [Link]

- Google Patents. (2006). Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene. EP1676826A1.

-

Glover, C. G. J., et al. (2016). Anion-templated 2D frameworks from hexahydroxytriphenylene. CrystEngComm, 18, 3167-3171. Available from: [Link]

-

ResearchGate. (2011). 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (2024). Hexahydroxytriphenylene. Available from: [Link]

-

Da Silva, J. C., et al. (2016). Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. Biochemistry and Cell Biology, 94(2), 205-211. Available from: [Link]

-

Da Silva, J. C., et al. (2016). Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. ResearchGate. Available from: [Link]

-

Carl ROTH. (n.d.). This compound, 10 g. Available from: [Link]

-

PubChem. (n.d.). 2,3,6,7,10,11-Hexahydroxytriphenylene. National Center for Biotechnology Information. Available from: [Link]

-

Vernisse, L., et al. (2021). Role of the Structure and Reactivity of Cu and Ag Surfaces in the Formation of a 2D Metal–Hexahydroxytriphenylene Network. The Journal of Physical Chemistry C, 125(31), 17336–17345. Available from: [Link]

Sources

- 1. CAS 4877-80-9: Hexahydroxytriphenylene | CymitQuimica [cymitquimica.com]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. Hexahydroxytriphenylene - Wikipedia [en.wikipedia.org]

- 4. EP1676826A1 - Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene - Google Patents [patents.google.com]

- 5. Anion-templated 2D frameworks from hexahydroxytriphenylene - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00297H [pubs.rsc.org]

- 6. 2,3,6,7,10,11-Hexahydroxytriphenylene, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,3,6,7,10,11-Hexahydroxytriphenylene | C18H12O6 | CID 11088610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3,6,7,10,11-Hexahydroxytriphenylene | 4877-80-9 [sigmaaldrich.com]

- 10. ossila.com [ossila.com]

- 11. 2,3,6,7,10,11-Triphenylenehexol | 4877-80-9 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. 2,3,6,7,10,11-Hexahydroxytriphenylene | 4877-80-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Solvation Thermodynamics and Phase Stability of HHTP Hydrate: A Technical Guide for Advanced Materials and Drug Delivery Frameworks

Executive Summary

For researchers and drug development professionals engineering next-generation delivery systems, 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) has emerged as a critical building block. While not a traditional Active Pharmaceutical Ingredient (API), HHTP is a foundational ligand for synthesizing Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)—porous nanocarriers increasingly utilized for targeted drug delivery and biosensing[1].

HHTP naturally crystallizes as a stable hydrate[2]. Understanding the solubility profile of this hydrate in polar versus non-polar solvents is not merely a matter of dissolution; it is a complex thermodynamic interplay of lattice energy, competitive hydrogen bonding, and phase boundaries. This whitepaper deconstructs the solvation mechanics of HHTP hydrate and provides a self-validating experimental framework for accurate solubility profiling.

Molecular Architecture and Lattice Thermodynamics

The physicochemical behavior of HHTP (CAS: 4877-80-9) is dictated by its rigid, planar triphenylene core decorated with six peripheral hydroxyl groups[3].

In its solid state, HHTP does not exist as isolated monomers. It forms a highly ordered, stable hydrate (often a trihydrate or tetrahydrate)[2][3]. The thermodynamic stability of this crystal lattice is driven by two immense cohesive forces:

- Stacking: The extended aromatic cores stack tightly, driven by dispersion forces and the hydrophobic effect.

-

Hydrogen-Bonding Network: The six hydroxyl groups, combined with intercalated water molecules, create a dense, highly directional intermolecular hydrogen-bonding network[4].

To dissolve HHTP hydrate, a solvent must provide an adhesive solvation enthalpy large enough to overcome both of these cohesive forces[5].

Solvation Mechanics: Polar vs. Non-Polar Environments

The solubility of HHTP hydrate is highly solvent-dependent, governed by the solvent's ability to act as a competitive hydrogen-bond acceptor or donor[4].

Non-Polar Solvents (The Aggregation Paradigm)

In non-polar solvents such as hexane, toluene, or dichloromethane, HHTP hydrate exhibits near-zero solubility[5]. Because these solvents possess low dielectric constants and lack hydrogen-bonding capabilities, they cannot disrupt the robust HHTP-water and HHTP-HHTP interactions. The energetic penalty of breaking the lattice is too high, resulting in the hydrate remaining as an intact, insoluble suspension.

Polar Solvents (The Solvation Paradigm)

Polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol) are highly effective at solvating HHTP[4]. The highly electronegative oxygen or nitrogen atoms in these solvents act as aggressive hydrogen-bond acceptors. They outcompete the internal lattice bonds, stripping the water molecules from the hydrate and coordinating directly with the HHTP hydroxyl groups, effectively dismantling the crystal lattice.

Caption: Thermodynamic pathways of HHTP hydrate in polar versus non-polar solvent systems.

Quantitative Solubility Profiling

The table below summarizes the solubility behavior of HHTP hydrate across various solvent classes, highlighting the correlation between solvent polarity and lattice disruption.

| Solvent Class | Representative Solvent | Polarity Index (P') | Dielectric Constant (ε) | HHTP Hydrate Solubility Profile | Mechanistic Outcome |

| Non-Polar | Hexane | 0.1 | 1.89 | Insoluble (< 0.1 mg/mL) | Lattice remains fully intact; strong |

| Low-Polarity | Toluene | 2.4 | 2.38 | Very Slightly Soluble | Insufficient H-bond acceptor capacity to break the hydrate network. |

| Polar Aprotic | Acetone | 5.1 | 20.7 | Soluble | Disrupts internal H-bonds; addition of anions can cause precipitation[4]. |

| Polar Aprotic | DMSO | 7.2 | 46.7 | Freely Soluble | Highly competitive H-bond acceptor; completely dismantles the hydrate lattice[4]. |

| Polar Protic | Methanol | 5.1 | 32.7 | Soluble | Solvates via competitive H-bonding, though complex equilibria with water may occur. |

Self-Validating Experimental Protocol for Hydrate Solubility

A critical failure mode in pharmaceutical materials science is measuring the solubility of a compound without verifying its solid-state phase at equilibrium[6]. If an HHTP hydrate is placed in a solvent with a water activity (

To prevent this, the following Isothermal Slurry Equilibration protocol utilizes a self-validating feedback loop.

Step-by-Step Methodology

-

Slurry Preparation: Weigh an excess amount of characterized HHTP hydrate (verified via[8]) into a sealed borosilicate vial. Add the target solvent.

-

Isothermal Equilibration: Agitate the slurry at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours to ensure thermodynamic equilibrium is reached between the solid and liquid phases.

-

Phase Separation: Isolate the phases using temperature-controlled centrifugation (10,000 rpm for 10 minutes) followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Liquid Phase Analysis: Dilute the supernatant appropriately and quantify the dissolved HHTP concentration using HPLC-UV (detection at ~260 nm).

-

Solid Phase Validation (Critical Step): Recover the residual solid pellet. Analyze immediately using XRPD and Thermogravimetric Analysis (TGA).

-

Logic Check: If the XRPD diffractogram matches the initial HHTP hydrate reference, the HPLC data is valid. If the pattern indicates an anhydrate or a novel solvate, the solubility data represents a solvent-mediated phase transition, and the solvent system's water activity must be adjusted[9].

-

Caption: Self-validating experimental workflow for determining HHTP hydrate solubility.

Implications for Advanced Drug Delivery Systems

For drug development professionals, the solvation profile of HHTP hydrate is a critical process parameter. When synthesizing MOFs (like the conductive Ni-HHTP frameworks) or COFs (like COF-5) for drug encapsulation, the reaction typically requires polar aprotic solvents (e.g., DMF or DEF) to fully solubilize the HHTP ligand[1].

However, if the process involves transitioning the synthesized framework into non-polar or low-polarity environments during washing or formulation, any unreacted HHTP will rapidly precipitate[5], potentially contaminating the drug delivery vehicle. By mapping the exact phase boundaries and solubility limits of the hydrate across solvent polarities, engineers can design robust, scalable purification workflows that ensure the safety and efficacy of the final pharmaceutical product.

References

-

LookChem. "2,3,6,7,10,11-HEXAHYDROXYTRIPHENYLENE Chemical Properties and Data." LookChem Database. Available at:[Link]

-

Hiscock, J. R., et al. "Anion-templated 2D frameworks from hexahydroxytriphenylene." CrystEngComm, Royal Society of Chemistry, 2016. Available at:[Link]

-

Thébault, F., et al. "2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks." Acta Crystallographica Section C, 2011. Available at:[Link]

-

Ahn, S., et al. "Recent advances in process engineering and upcoming applications of metal–organic frameworks." Chemical Engineering Journal, 2021. Available at:[Link]

-

CatSci. "Should I Develop the Hydrate Form of my Drug?" CatSci Latest Thinking, 2021. Available at:[Link]

-

Feth, M. P., et al. "Challenges in the development of hydrate phases as active pharmaceutical ingredients – An example." European Journal of Pharmaceutical Sciences, 2011. Available at:[Link]

-

Nartowski, K. P., et al. "Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances." Pharmaceutics, 2020. Available at:[Link]

-

Cui, Y., et al. "Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist." Chemical and Pharmaceutical Bulletin, J-Stage, 2015. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11088610, 2,3,6,7,10,11-Hexahydroxytriphenylene." PubChem, 2025. Available at:[Link]

-

M. K., et al. "Triphenylene as a versatile scaffold for advanced functional materials." Beilstein Journal of Organic Chemistry, 2026. Available at:[Link]

Sources

- 1. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. lookchem.com [lookchem.com]

- 4. Anion-templated 2D frameworks from hexahydroxytriphenylene - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00297H [pubs.rsc.org]

- 5. Triphenylene as a versatile scaffold for advanced functional materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]

- 7. catsci.com [catsci.com]

- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate CAS number and MSDS data

Executive Summary & Chemical Identity

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is a

Chemical Profile

| Parameter | Data |

| CAS Number | 4877-80-9 (Applies to both anhydrous and hydrate forms) |

| IUPAC Name | Triphenylene-2,3,6,7,10,11-hexol |

| Synonyms | HHTP; 2,3,6,7,10,11-Triphenylenehexol |

| Molecular Formula | |

| Molecular Weight | 324.29 g/mol (Anhydrous basis) |

| Appearance | Grey to purple-grey or black powder (color darkens upon oxidation) |

| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in water, DCM |

Note on Hydrate Status: Commercial HHTP is frequently supplied as a hydrate (often a tetrahydrate,

Safety Architecture (MSDS/SDS Analysis)

Signal Word: WARNING

HHTP is air-sensitive and prone to oxidation, forming quinoid species that can be irritating.

| Hazard Class | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Data limited, treat as potent). |

Critical Handling Protocols

-

Oxidation Control: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound turns black upon air exposure due to semiquinone radical formation.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. Use a dust mask (N95) to prevent inhalation of particulates.

-

Spill Response: Sweep up dry. Do not flush into surface water. Neutralize surfaces with a mild reducing agent (e.g., dilute ascorbic acid) if staining occurs.

Synthesis & Purification Architectures

High-purity HHTP is essential for defect-free MOF/COF synthesis. Two primary routes are recognized: the Oxidative Trimerization (Direct) and the Demethylation (Indirect/Higher Purity).

Protocol A: Direct Oxidative Trimerization (Scalable)

Best for bulk production where minor impurities are acceptable.

-

Precursor: Catechol (1,2-dihydroxybenzene).

-

Oxidant: Ammonium Persulfate

. -

Mechanism: Radical cation coupling followed by cyclodehydrogenation.

Step-by-Step:

-

Dissolve Catechol (10 g) in 70%

(aqueous). -

Add Ammonium Persulfate (1.0 eq) slowly at 0°C to control exotherm.

-

Stir at Room Temperature (RT) for 6–12 hours. The solution will darken significantly.

-

Quench: Pour into ice water. Filter the dark precipitate.

-

Purification: Wash with copious water. Recrystallize from acetone/water or sublime under high vacuum (250°C,

Torr) for device-grade purity.

Protocol B: Demethylation of Hexamethoxytriphenylene (HMTP)

Best for electronic-grade applications.

-

Precursor: 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP).[4][5]

-

Reagent: Boron Tribromide (

) or Hydroiodic Acid (HI). -

Procedure:

Technical Visualization: Synthesis & MOF Assembly

The following diagram illustrates the chemical logic from precursor selection to the assembly of a conductive 2D-MOF (e.g.,

Caption: Logical flow from organic precursors to HHTP ligand synthesis and subsequent divergence into Materials Science (MOF assembly) and Biological (Redox/Cytotoxicity) applications.[5]

Applications in Drug Development & Biosensing

While HHTP is not a drug, its properties are highly relevant to biomedical engineering and pharmacology research .

A. Cytotoxicity & Oncology Research

HHTP acts as a redox-active agent in cell culture. Research indicates it generates semiquinone radicals in physiological media.

-

Mechanism: The polyphenolic core undergoes auto-oxidation to quinones, generating Reactive Oxygen Species (ROS).

-

Data: Studies on human glioma and lung cancer cell lines show dose-dependent cytotoxicity (apoptosis induction) linked to DNA fragmentation [1].

-

Utility: It serves as a model compound for studying oxidative stress mechanisms in cancer cells or as a cytotoxic payload in experimental MOF-based drug delivery systems.

B. Chemiresistive Biosensing

HHTP-based MOFs (e.g.,

-

Application: These materials are used to fabricate chemiresistors for detecting volatile organic compounds (VOCs) and biomarkers (e.g., ammonia in breath analysis) with high sensitivity (ppb level).

-

Advantage: The high surface area and conductivity allow for real-time, label-free sensing of biological analytes.

Experimental Protocol: Synthesis of Cu-HHTP MOF

A standard validation protocol for researchers using HHTP.

Reagents:

-

HHTP (Hydrate): 0.1 mmol

-

Copper(II) Nitrate Trihydrate: 0.2 mmol

-

Solvent: DMF/Water (9:1 v/v)

Procedure:

-

Dissolution: Dissolve HHTP in 5 mL DMF. Dissolve Copper Nitrate in 1 mL water.

-

Mixing: Add the copper solution to the HHTP solution dropwise under stirring.

-

Heating: Seal in a glass pressure tube or Teflon-lined autoclave. Heat at 85°C for 24 hours .

-

Isolation: Centrifuge the resulting black powder.

-

Washing: Wash 3x with DMF and 3x with Acetone to remove unreacted ligand.

-

Activation: Dry under vacuum at 100°C for 12 hours.

-

Validation: PXRD should show characteristic peaks at

(100) and

References

-

Naidek, K. P., et al. (2016).[6] "Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines." Biochemistry and Cell Biology.

-

Thébault, F., et al. (2011).[7] "2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry."[5][7] Acta Crystallographica Section C.

-

Hilt, G., et al. (2012). "Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives." Beilstein Journal of Organic Chemistry.

-

BenchChem. "Application Notes and Protocols for the Synthesis of Conductive Metal-Organic Frameworks Using Hexaketocyclohexane Octahydrate."

-

TCI Chemicals. "Product Specification: 2,3,6,7,10,11-Hexahydroxytriphenylene."

Sources

- 1. echemi.com [echemi.com]

- 2. 2,3,6,7,10,11-Hexahydroxytriphenylene | 4877-80-9 | TCI Deutschland GmbH [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. EP1676826A1 - Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene - Google Patents [patents.google.com]

- 5. ossila.com [ossila.com]

- 6. Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

The Role of HHTP in Conductive Metal-Organic Frameworks: A Technical Guide to Mechanisms, Synthesis, and Biosensing

Introduction

The integration of electrically conductive metal-organic frameworks (c-MOFs) into electronic and biomedical devices represents a frontier in materials science. At the core of this revolution is HHTP (2,3,6,7,10,11-hexahydroxytriphenylene) , a redox-active, trigonal planar organic ligand. When coordinated with transition metals (e.g., Cu²⁺, Ni²⁺), HHTP directs the self-assembly of 2D, graphene-like honeycomb lattices. For drug development professionals and analytical chemists, HHTP-based MOFs offer unprecedented opportunities in chemiresistive biosensing, enabling the sub-micromolar detection of critical neurochemicals and biomarkers.

As a Senior Application Scientist, I approach the design of these materials not as static structures, but as dynamic, tunable thermodynamic systems. This whitepaper deconstructs the charge transport mechanisms of HHTP-based MOFs, establishes self-validating synthesis protocols, and explores their translation into preclinical analytical tools.

Mechanistic Foundations of Charge Transport

The utility of HHTP lies in its ability to bridge the gap between traditional insulating MOFs and highly conductive inorganic materials. The charge transport in M₃(HHTP)₂ frameworks is governed by dual pathways:

-

Through-Bond (In-Plane) Transport: Within the 2D sheets, the square-planar coordination of HHTP's oxygen atoms with metal nodes (like Cu or Ni) facilitates strong orbital overlap. This creates an extended

conjugation network, allowing electrons to delocalize across the framework[1]. -

Through-Space (Out-of-Plane) Transport: The 2D sheets stack along the c-axis via

interactions. Recent time-resolved terahertz spectroscopy reveals that the through-space hole transport mechanism is dominant, with photoinduced hole states residing on the HHTP ligand while electronic states localize at the metal centers[2].

Fig 1. Dual charge transport mechanisms in HHTP-based 2D conductive MOFs.

Quantitative Benchmarks

To select the appropriate HHTP framework for a given application, one must evaluate the interplay between the metal node, resultant conductivity, and catalytic limits of detection (LOD).

| Material | Metal Node | Ligand | Morphology | Conductivity | Key Application & LOD |

| Cu₃(HHTP)₂ | Cu(II) | HHTP | Polycrystalline Pellet | 0.1 – 0.2 S/cm[5] | Gas Sensing (NH₃: 0.3 ppm)[5] |

| Cu₃(HHTP)₂ | Cu(II) | HHTP | Optimized Thin Film | > 2.0 S/cm[4] | Metallic Electronic Components[4] |

| Ni₃(HHTP)₂ | Ni(II) | HHTP | Single Crystal / Bulk | ~2.0 S/cm[6] | Dopamine (63 nM), Serotonin (40 nM)[5] |

| Fe₃(HHTP)₂ | Fe(III) | HHTP | Coordination Polymer | N/A | Electrocatalytic Nitrate Reduction[1] |

Self-Validating Synthesis Protocols

A protocol is only as good as its reproducibility. As an application scientist, I do not rely on ambient air as an oxidant for HHTP, as it leads to variable nucleation rates and inconsistent particle morphologies. Instead, the following protocols employ strict stoichiometric control and in situ growth mechanisms to ensure self-validation.

Protocol A: Controlled Oxidative Synthesis of Cu₃(HHTP)₂ Powders

Causality: The formation of the conductive framework requires the three catechol units of HHTP to be oxidized by one electron each (to the semiquinone radical) before coordinating with Cu²⁺. Using a chemical pre-oxidant ensures uniform polymerization and high-aspect-ratio nanorods[7].

-

Ligand Pre-Oxidation: Inside an inert-atmosphere glovebox, dissolve purified HHTP in N,N-dimethylformamide (DMF). Add 0.3 equivalents of 2,5-dichloro-1,4-benzoquinone. Stir at room temperature to initiate controlled semiquinone radical formation.

-

Metal Coordination: Rapidly inject 1.5 equivalents of CuSO₄·5H₂O (dissolved in ultrapure H₂O) into the reaction vial.

-

Crystallization: Seal the vial and heat at 80 °C for 24 hours without stirring to allow thermodynamic defect correction and highly crystalline growth.

-

Validation: Centrifuge the blue-black powder. Wash sequentially with H₂O, ethanol, and acetone. Validate phase purity via Powder X-Ray Diffraction (PXRD), ensuring the absence of uncoordinated HHTP peaks at low

angles.

Protocol B: Electrochemical Synthesis for Sensor Integration

Causality: Traditional drop-casting of MOF powders onto interdigitated electrodes (IDEs) introduces massive interfacial contact resistance. Growing Cu₃(HHTP)₂ directly from copper nanoparticles ensures intimate, covalently bonded electrical contacts, which is mandatory for high-fidelity biosensing[8].

-

Substrate Preparation: Deposit Cu nanoparticles onto glass substrates patterned with Pt IDEs using a magnetron sputtering source.

-

Electrolyte Formulation: Prepare an aqueous solution containing HHTP ligand and a supporting electrolyte.

-

Chronoamperometric Growth: Apply a constant positive potential (+0.435 V) to the IDEs. Mechanism: The potential simultaneously oxidizes the Cu nanoparticles to Cu²⁺ and the HHTP catechol to its semiquinone form at the solid-liquid interface. The MOF crystallizes outward from the electrode[8].

-

Validation: Monitor the real-time impedance of the circuit. A successful synthesis is self-validated by a continuous drop in resistance as the conductive MOF bridges the IDE gap.

Fig 2. Step-by-step electrochemical synthesis workflow for direct device integration.

Applications in Drug Development and Biosensing

For pharmaceutical researchers, monitoring the real-time pharmacodynamics of neuroactive compounds requires sensors that operate at physiological pH with nanomolar sensitivity. HHTP-based MOFs, particularly Ni₃(HHTP)₂ , excel in this domain.

The intrinsic porosity of the 2D honeycomb lattice acts as a molecular sieve, pre-concentrating target analytes like dopamine and serotonin near the catalytically active Ni(II) nodes. Simultaneously, the highly conductive HHTP backbone ensures that the resulting electrochemical signal (from the oxidation of the analyte) is rapidly transduced to the underlying electrode without signal attenuation. This synergistic effect allows Ni₃(HHTP)₂ to achieve a limit of detection (LOD) of 63 nM for dopamine and 40 nM for serotonin[5], outperforming many traditional carbon-based microelectrodes used in preclinical in vivo models.

Conclusion

The HHTP ligand is not merely a structural spacer; it is the electronic backbone of the next generation of conductive metal-organic frameworks. By mastering the oxidative state of HHTP during synthesis and understanding its dual charge transport pathways, scientists can engineer MOFs with metallic conductivity and exceptional catalytic sensitivity, paving the way for advanced bioelectronic therapeutics and diagnostics.

References

-

Conductive metal−organic frameworks - Wikipedia - wikipedia.org -[Link]

-

Dominant Role of Hole Transport Pathway in Achieving Record High Photoconductivity in Two‐Dimensional Metal–Organic Frameworks - osti.gov -[Link]

-

Oxidative control over the morphology of Cu3(HHTP)2, a 2D conductive metal–organic framework - nih.gov -[Link]

-

Electrochemical Synthesis of Cu3(HHTP)2 Metal–Organic Frameworks from Cu Nanoparticles for Chemiresistive Gas Sensing - acs.org -[Link]

-

Tunable Carrier Type of a Semiconducting 2D Metal−Organic Framework Cu3(HHTP)2 - csic.es -[Link]

-

New Manufacturing Process Minimizes Defects in MOFs - kit.edu -[Link]

-

Single Crystals of Electrically Conductive Two-Dimensional Metal–Organic Frameworks: Structural and Electrical Transport Properties - nih.gov -[Link]

-

Electrocatalytic Nitrate Reduction to Ammonia on Conductive Metal-Organic Frameworks with Varied Metal Centers - mdpi.com -[Link]

-

Signature redacted - DSpace@MIT - mit.edu -[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dominant Role of Hole Transport Pathway in Achieving Record High Photoconductivity in Two‐Dimensional Metal–Organic Frameworks (Journal Article) | OSTI.GOV [osti.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2025 - Materials: Metal-Organic Frameworks with Metallic Conductivity [kit.edu]

- 5. Conductive metal−organic frameworks - Wikipedia [en.wikipedia.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Oxidative control over the morphology of Cu3(HHTP)2, a 2D conductive metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) Building Blocks in Supramolecular Chemistry

An In-Depth Technical Guide:

Foreword: The Centrality of Thermodynamic Stability

In the intricate world of supramolecular chemistry, where molecules are orchestrated into complex architectures through non-covalent forces, stability is not merely a desirable property; it is the cornerstone of function and reliability. For researchers, scientists, and drug development professionals, understanding the thermodynamic landscape of a self-assembling system is paramount. It dictates whether a designed structure will form, how it will respond to its environment, and its persistence over time. Among the pantheon of molecular building blocks, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) has emerged as a uniquely powerful and versatile component. Its disc-like (discotic) shape, rich π-electron system, and peripheral hydroxyl groups make it an ideal candidate for creating highly ordered, functional materials such as columnar liquid crystals and covalent organic frameworks (COFs).[1][2][3] This guide provides an in-depth exploration of the thermodynamic principles governing the stability of HHTP-based supramolecular structures, offering both foundational knowledge and practical, field-proven methodologies for its assessment.

The HHTP Building Block: A Structural and Energetic Overview

HHTP is a planar, aromatic discotic molecule featuring a triphenylene core functionalized with six hydroxyl groups. This unique arrangement imparts several key characteristics that drive its self-assembly behavior:

-

π-π Stacking: The large, electron-rich aromatic core promotes strong cofacial π-π stacking interactions, a primary enthalpic driver for the one-dimensional assembly of HHTP molecules into columnar structures.[1][3]

-

Hydrogen Bonding: The six peripheral hydroxyl groups are potent hydrogen bond donors and acceptors. These interactions provide directional control, locking adjacent HHTP molecules within a column and mediating interactions between columns, contributing significantly to the overall stability of the 2D or 3D network.[1][2][3]

-

Van der Waals Forces: These non-specific, distance-dependent interactions, while individually weak, become collectively significant in the tightly packed columnar assemblies, further contributing to the cohesive energy of the system.[4]

The interplay of these forces dictates the hierarchical self-assembly of HHTP. Monomers first stack into columns, which then arrange into ordered lattices, often hexagonal, to form liquid crystalline phases or framework materials.

Caption: Hierarchical self-assembly of HHTP monomers.

Core Thermodynamic Principles of HHTP Self-Assembly

The spontaneous formation of HHTP assemblies is governed by the change in Gibbs free energy (ΔG), which must be negative for the process to be favorable. The relationship is defined by the classic equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy Change): Represents the change in heat content. For HHTP self-assembly, ΔH is typically negative (exothermic), driven by the formation of favorable non-covalent interactions like hydrogen bonds and π-π stacking.[5] This is the primary cohesive force.

-

ΔS (Entropy Change): Represents the change in disorder. The assembly of disordered monomers into an ordered structure results in a negative ΔS (unfavorable). However, the release of ordered solvent molecules from the surface of the monomers upon assembly (the hydrophobic effect) can provide a positive (favorable) entropic contribution.[6]

-

T (Temperature): The absolute temperature modulates the entropic contribution.

The stability of the final structure is a delicate balance between a favorable enthalpy of association and an unfavorable entropy of ordering.[6] At low temperatures, the enthalpic term (ΔH) dominates, favoring assembly. As temperature increases, the TΔS term becomes more significant, eventually overcoming the enthalpic advantage and leading to disassembly.

Key Factors Influencing Thermodynamic Stability

The thermodynamic landscape of HHTP assemblies is not static; it is profoundly influenced by a range of internal and external factors. Understanding these factors is crucial for designing robust materials and predicting their behavior.

Solvent Effects

The choice of solvent is arguably one of the most critical experimental variables. Solvents can influence stability in several ways:[7][8]

-

Polarity and Hydrogen Bonding: Polar, protic solvents (like water or alcohols) can compete for the hydrogen bonding sites on the HHTP hydroxyl groups, potentially destabilizing the supramolecular structure. Conversely, nonpolar solvents can enhance these interactions and promote more stable assemblies.

-

Solvophobic Effects: In aqueous media, the hydrophobic triphenylene core drives aggregation to minimize its contact with water, a key component of the hydrophobic effect that contributes favorably to the free energy of assembly.[6]

-

Guest-Host Interactions: In some systems, solvent molecules can become trapped within the supramolecular framework, acting as guests.[9] Their size, shape, and chemical nature can either stabilize or destabilize the host lattice. The removal of these guest solvents is a critical "activation" step in creating porous COFs.[10]

Guest-Host Chemistry

The porous channels formed by HHTP columnar structures can accommodate guest molecules. This host-guest interaction is a central theme in supramolecular chemistry.[4][11][12]

-

Anion Templating: Anions can form strong O-H···anion hydrogen bonds with the hydroxyl groups of HHTP, acting as templates to direct the formation of 2D layered frameworks.[2] The stability of these frameworks is directly tied to the strength and geometry of this templating interaction.

-

Stabilization via Pore Filling: The inclusion of complementary guest molecules within the pores can introduce new, favorable van der Waals or electrostatic interactions, significantly enhancing the overall thermodynamic stability of the host framework.

Steric and Electronic Modifications

Chemical modification of the HHTP core or its peripheral groups can fine-tune thermodynamic stability.

-

Steric Hindrance: Attaching bulky substituents to the HHTP core can introduce steric repulsion, which may inhibit or alter the preferred stacking arrangement.[13][14] However, in some cases, these bulky groups can engage in additional, stabilizing intermolecular interactions, unexpectedly enhancing stability.[13][14]

-

Electronic Effects: Modifying the electronic nature of the aromatic core can modulate the strength of π-π stacking interactions. Electron-withdrawing or electron-donating groups can be used to engineer the electrostatic potential of the molecule, influencing its self-assembly thermodynamics.

| Factor | Primary Thermodynamic Effect | Mechanism of Action | Example |

| Solvent Polarity | Modulates ΔH and ΔS | Competition for H-bonds; solvophobic effects.[7][15] | Assembly is stronger in nonpolar solvents like methylcyclohexane than in polar methanol. |

| Guest Inclusion | Primarily affects ΔH | Introduces new favorable host-guest interactions (H-bonds, vdW).[11] | Anion templating with HSO₄⁻ to form stable 2D sheets.[2] |

| Temperature | Modulates TΔS term | Increases molecular motion, favoring the disordered state.[5] | Heating a columnar liquid crystal phase leads to a transition to an isotropic liquid.[16] |

| Steric Bulk | Primarily affects ΔH and ΔS | Can introduce repulsive forces (unfavorable ΔH) or restrict conformational freedom (unfavorable ΔS).[13] | Adding bulky side chains to HHTP can disrupt columnar packing. |

Experimental Methodologies for Assessing Thermodynamic Stability

Quantifying the thermodynamic parameters of HHTP assemblies requires a suite of analytical techniques. Thermal analysis is a cornerstone, providing direct information on stability and the energetics of assembly/disassembly.[5][17]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect phase transitions, such as the transition from a crystalline or liquid crystalline phase to an isotropic liquid. The peak of the transition provides the transition temperature (Tₘ), and the integrated area under the peak yields the enthalpy change (ΔH) of the transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For HHTP-based materials, it is invaluable for determining thermal decomposition temperatures, which is a key indicator of overall thermal stability.[18][19] It is also used to quantify the amount of trapped solvent or guest molecules and to determine the temperature required for their removal.[10]

Spectroscopically Detected Thermal Analysis

Monitoring a spectroscopic signal (e.g., UV/Vis absorption or Circular Dichroism) as a function of temperature is a powerful method.[5] A plot of the signal versus temperature (a "melting curve") can be analyzed to determine the melting temperature (Tₘ). By performing these experiments at different concentrations, one can construct a van 't Hoff plot to extract both the enthalpy (ΔH) and entropy (ΔS) of assembly.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding or self-assembly process at constant temperature. While more commonly used for host-guest binding or dimerization, it can be adapted to study self-assembly by titrating a concentrated monomer solution into a buffer, inducing assembly and allowing for the direct determination of ΔH and the association constant (Kₐ), from which ΔG and ΔS can be calculated.[20]

Caption: Experimental workflow for thermodynamic stability analysis.

Self-Validating Experimental Protocols

The following protocols are designed with internal checks and validation steps to ensure data integrity and trustworthiness.

Protocol 5.1: Determination of Phase Transition Thermodynamics by DSC

-

Objective: To determine the temperature (Tₘ) and enthalpy (ΔH) of the transition from an ordered (e.g., columnar liquid crystal) to a disordered (isotropic) state.

-

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium) according to the manufacturer's protocol. This is a critical first step for data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the dry HHTP-based material into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Initial Thermal History Erasure: Place both pans in the DSC cell. Heat the sample to a temperature approximately 20°C above the expected transition temperature and hold for 5 minutes to erase any prior thermal history and remove residual solvent.

-

Cooling Cycle: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the crystallization/ordering temperature. This allows the self-assembled structure to form.

-

Heating Cycle (Data Acquisition): Heat the sample again at the same controlled rate (10°C/min) through the transition. Record the heat flow. This is the primary data-gathering step.

-

Validation - Hysteresis Check: Perform a second cooling and heating cycle. Compare the transition temperatures from the first and second heating runs.[17] Consistent Tₘ values indicate a stable, reproducible transition. Compare the heating and cooling curves; a large difference between melting and crystallization temperatures (thermal hysteresis) suggests that the process may be under kinetic, not thermodynamic, control.[17]

-

Data Analysis: Integrate the area of the endothermic peak from the second heating run to determine the enthalpy of transition (ΔH). The peak maximum is taken as the transition temperature (Tₘ).

-

Protocol 5.2: Assessment of Thermal Stability by TGA

-

Objective: To determine the decomposition temperature (Tₑ) and quantify guest/solvent content.

-

Methodology:

-

Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean.

-

Sample Preparation: Place 5-10 mg of the HHTP material into a ceramic or platinum TGA pan.

-

Experimental Run: Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

-

Data Analysis:

-

Solvent/Guest Loss: Identify any mass loss steps at lower temperatures (typically < 200°C). The percentage mass lost corresponds to the amount of volatile guest or solvent in the structure.

-

Decomposition Temperature (Tₑ): Determine the onset temperature of the major mass loss event at high temperature. This is typically defined as the temperature at which 5% of the material has decomposed and is a key metric of thermal stability.

-

-

Self-Validation: Run a blank (empty pan) under the same conditions to ensure there is no instrumental drift (buoyancy effects) that could be misinterpreted as mass loss.

-

Conclusion and Future Outlook

The thermodynamic stability of HHTP-based supramolecular structures is a result of a sophisticated interplay between enthalpy and entropy, driven by non-covalent interactions and modulated by the surrounding environment. HHTP's unique combination of a π-rich core and peripheral hydrogen-bonding groups provides a robust platform for creating highly ordered and stable materials. A thorough understanding and quantification of this stability, achieved through rigorous experimental techniques like DSC and TGA, are essential for the rational design of functional materials for applications ranging from organic electronics to porous frameworks for catalysis and storage.

Future research will likely focus on developing multi-component systems where the thermodynamic landscape can be dynamically controlled by external stimuli (e.g., light, pH, redox potential), leading to "smart" materials with switchable properties.[11] Furthermore, integrating computational modeling with experimental validation will provide an even deeper, atomistic understanding of the forces at play, accelerating the discovery and optimization of next-generation HHTP-based supramolecular systems.[21][22][23]

References

- Using transient equilibria (TREQ) to measure the thermodynamics of slowly assembling supramolecular systems - PMC. (Source: vertexaisearch.cloud.google.com)

- Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study - PMC. (Source: vertexaisearch.cloud.google.com)

- Effects of solvent conditions on the self-assembly of heterotrimeric collagen-like peptide (CLP) triple helices: a coarse-grained simulation study - Soft Matter (RSC Publishing). (Source: vertexaisearch.cloud.google.com)

- Sterically Allowed H‐type Supramolecular Polymerizations | Request PDF - ResearchGate. (Source: vertexaisearch.cloud.google.com)

- Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework - PMC. (Source: vertexaisearch.cloud.google.com)

- 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks - PubMed. (Source: nih.gov)

- (PDF) Sterically Allowed H‐type Supramolecular Polymerizations - ResearchGate.

- Traditional kinetic and thermodynamic analyses of supramolecular... - ResearchGate.

- Anion-templated 2D frameworks from hexahydroxytriphenylene - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00297H. (Source: rsc.org)

- 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks - ResearchGate.

- Host-Guest Chemistry in Supramolecular Theranostics. (Source: thno.org)

- Structure and Physical Properties of Columnar Liquid Crystals - ResearchGate.

- Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling - ChemRxiv. (Source: chemrxiv.org)

- Thermal stability enhancement of hydrogen bonded semicrystalline thermoplastics achieved by combination of aramide chemistry and supramolecular chemistry - RSC Publishing. (Source: rsc.org)

- Host–guest chemistry - Wikipedia. (Source: wikipedia.org)

- Supramolecular Chemistry: Host–Guest Molecular Complexes | Encyclopedia MDPI. (Source: encyclopedia.pub)

- Supramolecular Chemistry: Host–Guest Molecular Complexes - PMC - NIH. (Source: nih.gov)

- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.

- Thermally Induced Persistent Covalent-Organic Frameworks Radicals - CDN. (Source: cityu.edu.hk)

- A complete description of thermodynamic stabilities of molecular crystals - PNAS. (Source: pnas.org)

- Solvent Isotope Effect on the Stability of a Heterodimeric Protein - bioRxiv. (Source: biorxiv.org)

- Thermodynamics of Phospholipid Self-Assembly - PMC. (Source: nih.gov)

- (PDF) Thermodynamics of self-assembly - ResearchGate.

Sources

- 1. 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anion-templated 2D frameworks from hexahydroxytriphenylene - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00297H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Host–guest chemistry - Wikipedia [en.wikipedia.org]

- 5. Using transient equilibria (TREQ) to measure the thermodynamics of slowly assembling supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of solvent conditions on the self-assembly of heterotrimeric collagen-like peptide (CLP) triple helices: a coarse-grained simulation study - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. Supramolecular Chemistry: Host–Guest Molecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]

- 12. Supramolecular Chemistry: Host–Guest Molecular Complexes | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thermal stability enhancement of hydrogen bonded semicrystalline thermoplastics achieved by combination of aramide chemistry and supramolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. pnas.org [pnas.org]

A Technical Guide to the Redox Mechanisms and Applications of Hexahydroxytriphenylene Derivatives

Abstract

Hexahydroxytriphenylene (HHTP) and its derivatives represent a class of disc-shaped aromatic molecules with a profound and versatile redox chemistry.[1][2] The symmetric arrangement of six hydroxyl groups on a rigid triphenylene core allows for multiple, reversible electron-transfer events, making these compounds uniquely suited as building blocks for advanced functional materials.[1] This technical guide provides an in-depth exploration of the fundamental redox activity of HHTP derivatives. We will dissect the core mechanistic pathways, detail the essential experimental protocols for their characterization, and discuss their transformative applications in energy storage, catalysis, and sensing. This document is intended for researchers and professionals in materials science and drug development seeking to leverage the unique electrochemical properties of these remarkable molecules.

Introduction: The Hexahydroxytriphenylene Core Structure

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP), with the molecular formula C₁₈H₁₂O₆, is a planar, polycyclic aromatic hydrocarbon featuring a triphenylene core symmetrically substituted with six hydroxyl groups.[1] This unique architecture imparts several key properties:

-

Redox Activity: The six catechol-like hydroxyl groups are redox-active and can undergo sequential oxidation and reduction.

-

Structural Rigidity: The planar and rigid core makes HHTP an ideal trigonal building block (a "linker" or "ligand") for constructing highly ordered, porous crystalline materials.[1]

-

Coordination Chemistry: Upon deprotonation, the hydroxyl groups can coordinate with metal ions, forming stable metal-olate linkages. This is the foundation for creating a vast family of Metal-Organic Frameworks (MOFs).[1]

These characteristics have positioned HHTP as a foundational component in the development of advanced materials, including some of the first Covalent Organic Frameworks (COFs) and a new generation of two-dimensional (2D) conductive MOFs.[1][2]

The Fundamental Redox Mechanism of HHTP

The redox activity of HHTP is centered on the reversible, multi-electron oxidation of its six hydroxyl groups. This process involves the sequential loss of electrons and protons, transitioning the molecule through various oxidation states. The key species in this process are the fully reduced catechol form, intermediate semiquinone radicals, and the fully oxidized quinone form.

The stability of radical intermediates is a crucial feature of HHTP's electrochemistry. Spectroelectrochemical and electron paramagnetic resonance (EPR) techniques have revealed that HHTP can form stable higher-oxidation states, notably a tris-semiquinone monoradical species.[3][4] This stability is attributed to the extensive delocalization of the unpaired electron across the π-conjugated triphenylene system.

The multi-step redox process can be generalized as follows:

H₆-HHTP ⇌ [HHTP-Semiquinone]ⁿ⁻ ⇌ [HHTP-Quinone]ⁿ⁻

This progression involves multiple, discrete single-electron transfer steps, which can be clearly resolved using electrochemical techniques like cyclic voltammetry.

HHTP Derivatives in Conductive Metal-Organic Frameworks

A primary application of HHTP's redox activity is its use as a linker in conductive MOFs.[5] By coordinating deprotonated HHTP ligands with transition metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺), it is possible to create 2D layered structures with remarkable electrical properties.[1][6]

The mechanism of conductivity in these materials, such as the well-studied Cu₃(HHTP)₂, arises from a combination of factors:

-

Ligand-Centered Redox Activity: The HHTP linker itself can be oxidized and reduced, facilitating charge hopping between adjacent linkers.[6][7]

-

π-π Stacking: The planar HHTP units stack in a columnar fashion, creating continuous pathways for charge delocalization and transport through the framework.[1][8]

-

Metal-Ligand Charge Transfer: The coordination between the metal nodes and the redox-active HHTP ligand creates an efficient pathway for electron transfer.

In materials like Co-HHTP, the framework's architecture and the exposed metal sites facilitate electron transfer, enabling redox-active capture of analytes.[6][7] This synergy between the metal and the ligand is what endows these MOFs with high charge storage capacity and catalytic activity.[8]

Table 1: Comparative Properties of HHTP-based MOFs

| MOF Material | Metal Node | Key Structural Feature | Reported Application | Reference |

| Cu₃(HHTP)₂ | Copper (II) | Eclipsed stacking, 2D layers | Energy Storage, Gas Sensing | [8][9][10] |

| Co-HHTP | Cobalt (II) | Trigonal stacking, intercalated layers | Heavy Metal Adsorption/Detoxification | [6][7] |

| Ni-HHTP | Nickel (II) | Layered structure | Conductive Frameworks | [1][6] |

Experimental Methodologies

To harness the capabilities of HHTP derivatives, robust synthesis and characterization protocols are essential. As a self-validating system, each synthetic step must be followed by rigorous characterization to confirm the identity, purity, and properties of the material before proceeding.

Protocol: Electrochemical Synthesis of HHTP

Electrochemical methods offer a high-purity, scalable route for synthesizing HHTP from catechol precursors, avoiding harsh chemical oxidants.[11][12][13] This protocol is adapted from demonstrated electro-organic synthetic routes.[11][14]

Rationale: Anodic oxidation of protected catechols (ketals) generates radical cations that trimerize. The resulting product has low solubility in the electrolyte, causing it to precipitate out of the solution, which prevents over-oxidation and simplifies purification.[14][15] Subsequent acidic hydrolysis removes the protecting groups to yield pure HHTP.

Step-by-Step Methodology:

-

Cell Preparation: Assemble an undivided electrolysis cell with two platinum foil electrodes. The choice of an undivided cell is a practical simplification for this specific synthesis where the product precipitates.

-

Electrolyte Solution: Prepare a solution of a catechol ketal precursor (10 mmol) in propylene carbonate (PC). Add tetrabutylammonium tetrafluoroborate (TBABF₄) as the supporting electrolyte. PC is chosen as a less toxic and effective solvent alternative to acetonitrile.[11][15]

-

Galvanostatic Electrolysis: Submerge the electrodes in the solution under an argon atmosphere. Apply a constant current (galvanostatic mode) with a density of ~16 mA/cm². To ensure even electrode wear and prevent passivation, reverse the polarity of the electrodes every 15 minutes.

-

Product Precipitation: As the electrolysis proceeds, the trimerized, protected HHTP derivative will form as a light brown precipitate. Continue the reaction until the required amount of charge (~3.1 F/mol) has passed.

-

Isolation: Filter the reaction mixture to collect the solid precipitate. Wash thoroughly with a suitable solvent (e.g., dichloromethane) to remove residual electrolyte.

-

Deprotection (Hydrolysis): Cleave the ketal protecting groups by stirring the isolated solid in a mixture of acetic acid and water. This acid-catalyzed hydrolysis yields the final 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) product.[14]

-

Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Characterization by Cyclic Voltammetry (CV)

CV is the cornerstone technique for probing the redox behavior of HHTP derivatives and their corresponding MOFs. It provides critical data on redox potentials, electron transfer kinetics, and stability.

Rationale: By scanning the potential of a working electrode and measuring the resulting current, CV reveals the specific potentials at which oxidation (anodic peaks) and reduction (cathodic peaks) events occur. The separation and shape of these peaks provide insight into the reversibility and kinetics of the electron transfer process.

Step-by-Step Methodology:

-

Electrode Preparation: Prepare a working electrode by drop-casting a dispersion of the HHTP-based material (e.g., Cu₃(HHTP)₂ MOF mixed with a conductive additive like carbon black) onto a glassy carbon electrode.[9]

-

Electrochemical Cell Assembly: Assemble a standard three-electrode cell containing the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte Selection: Fill the cell with a suitable electrolyte solution (e.g., 0.1 M KCl in water or a non-aqueous electrolyte like LiClO₄ in acetonitrile for wider potential windows). De-aerate the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which is redox-active and can interfere with measurements.

-

Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan across the expected redox events of the HHTP moiety. Start with a scan rate of 50-100 mV/s.

-

Analysis:

-

Identify Redox Peaks: Observe the anodic (oxidation) and cathodic (reduction) peaks in the resulting voltammogram.

-

Determine Redox Potential (E½): Calculate the formal redox potential as the average of the anodic and cathodic peak potentials (E½ = (Epa + Epc)/2).

-

Assess Reversibility: Evaluate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV. A larger separation suggests quasi-reversible or irreversible kinetics.

-

Study Scan Rate Dependence: Vary the scan rate to investigate the nature of the redox process (e.g., diffusion-controlled vs. surface-confined).

-

Applications Driven by Redox Activity

The ability to finely tune the redox properties of HHTP derivatives has led to their application in several high-impact fields.

Energy Storage

HHTP-based conductive MOFs are highly promising electrode materials for rechargeable batteries and supercapacitors.[8][16] The collective redox activity of the metal ions and the HHTP linkers provides a high charge storage capacity.[8] For example, Cu₃(HHTP)₂ has been investigated as a cathode material for aqueous zinc batteries and demonstrates a high reversible capacity.[8][17] The rigid, porous structure facilitates rapid ion diffusion, which is critical for high-rate performance, while the intrinsic conductivity enhances electron transfer.[9]

Table 2: Performance Data for HHTP-based Energy Storage Materials

| Material | Application | Key Performance Metric | Reference |

| Cu₃(HHTP)₂ | Zinc Battery Cathode | 228 mAh g⁻¹ reversible capacity at 50 mA g⁻¹ | [8] |

| Cu₃(HHTP)₂/CB/PEDOT:PSS | Flexible Supercapacitor | 336.93 mF cm⁻² capacitance at 0.1 mA cm⁻² | [9] |

| HATN-O-Zn (HHTP derivative) | Sodium-Ion Battery Anode | 319 mAh g⁻¹ reversible capacity at 0.1 A g⁻¹ | [18] |

Environmental Remediation and Sensing

The redox activity of HHTP-based materials can be harnessed for environmental applications. MOFs like Co-HHTP have been shown to efficiently adsorb and detoxify heavy metal cations such as Hg²⁺ and Pb²⁺ from water.[6][7] The capture mechanism is an active redox process where the heavy metal ions are partially reduced while the HHTP ligand is concurrently oxidized, effectively trapping and neutralizing the toxic metals.[6][7] Furthermore, the electrical conductivity changes that occur upon analyte binding make these materials excellent candidates for chemiresistive gas sensors for pollutants like NO₂.[19]

Antioxidant and Biological Activity

The core catechol units within HHTP are known antioxidant motifs, capable of scavenging free radicals.[20] Studies have shown that HHTP exhibits cytotoxic effects against several human cancer cell lines, a behavior potentially linked to its accessible higher-oxidation states and its ability to induce apoptosis.[3][4] This suggests a potential, though still exploratory, avenue for HHTP derivatives in drug development, where their redox activity could be modulated to induce targeted oxidative stress in pathological cells.

Conclusion

The hexahydroxytriphenylene platform provides a rich playground for molecular design centered around predictable and versatile redox activity. The ability of the HHTP core to undergo stable, multi-stage electron transfer is the key to its function. When incorporated into extended frameworks like MOFs, this intrinsic redox behavior is translated into bulk material properties such as high electrical conductivity and charge storage capacity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently synthesize, characterize, and apply these advanced materials to solve pressing challenges in energy, environmental science, and medicine.

References

-

Beilstein Journal of Organic Chemistry. (2012). Efficient Electroorganic Synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene Derivatives. [Link]

-

Daolio, C., et al. (2016). Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. Biochemistry and Cell Biology, 94(2), 149-157. [Link]

-

Sun, L., et al. (2025). Redox-Active Metal-Organic Framework Nanocrystals for the Simultaneous Adsorption, Detection, and Detoxification of Heavy Metal Cations. ACS Applied Materials & Interfaces. [Link]

-

Prince, M., et al. (2025). 2D metal-organic framework Cu3(HHTP)2 composite electrode for flexible energy storage applications. ResearchGate. [Link]

-

Prince, M., et al. (2025). 2D metal-organic framework Cu3(HHTP)2 composite electrode for flexible energy storage applications. Heriot-Watt Research Portal. [Link]

-

Kashima, R., et al. (2021). Electrochemical Trimerization of Catechol to 2,3,6,7,10,11-Hexahydroxytriphenylene Using a Flow Microreactor. Electrochemistry, 89(4), 395-399. [Link]

-

Daolio, C., et al. (2016). Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. ResearchGate. [Link]

-

Sun, L., et al. (2025). Redox-Active Metal–Organic Framework Nanocrystals for the Simultaneous Adsorption, Detection, and Detoxification of Heavy Metal Cations. ACS Applied Materials & Interfaces. [Link]

-

Kashima, R., et al. (2021). Electrochemical Trimerization of Catechol to 2,3,6,7,10,11-Hexahydroxytriphenylene Using a Flow Microreactor. ResearchGate. [Link]

-

Grokipedia. Hexahydroxytriphenylene. [Link]

-

Regenbrecht, C., et al. (2012). Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. ResearchGate. [Link]

-

Regenbrecht, C., et al. (2012). Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. Hexahydroxytriphenylene. [Link]

-

ResearchGate. Electrochemical performance of Cu3(HHTP)2. [Link]

-

D'Alessandro, D. M. (2016). Redox-active metal–organic frameworks for energy conversion and storage. Journal of Materials Chemistry A. [Link]

-

Yoo, D., et al. (2025). Electrochemical Synthesis of Cu3(HHTP)2 Metal–Organic Frameworks from Cu Nanoparticles for Chemiresistive Gas Sensing. ACS Applied Nano Materials. [Link]

-

Wen, Z., et al. (2017). Computational Screening Study towards Redox-Active Metal-Organic Frameworks. arXiv.org. [Link]

-

Wang, C., et al. (2025). Incorporating Redox-Active Hexaazatrinaphthylene into a 2D Conductive Metal-Organic Framework for Robust Sodium-Ion Batteries. Advanced Materials. [Link]

-

El-Guendouz, S., et al. (2022). Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers in Pharmacology. [Link]

-

Wang, J., et al. (2017). High-Performance Energy Storage and Conversion Materials Derived from a Single Metal–Organic Framework/Graphene Aerogel Composite. Nano Letters, 17(5), 3177-3184. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Hexahydroxytriphenylene - Wikipedia [en.wikipedia.org]

- 3. Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redox-active metal–organic frameworks for energy conversion and storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Redox-Active Metal-Organic Framework Nanocrystals for the Simultaneous Adsorption, Detection, and Detoxification of Heavy Metal Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 10. 4877-80-9 | 2,3,6,7,10,11-Hexahydroxytriphenylene | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]